Chemical Structure, Synthesis, and Properties of 1-[3-(Cyclopropylmethoxy)phenyl]ethanone: A Technical Guide
Chemical Structure, Synthesis, and Properties of 1-[3-(Cyclopropylmethoxy)phenyl]ethanone: A Technical Guide
Executive Summary
1-[3-(Cyclopropylmethoxy)phenyl]ethanone is a highly versatile aromatic ketone and ether building block utilized extensively in modern medicinal chemistry. Serving as a critical synthetic intermediate, it provides a functionalized scaffold for the development of active pharmaceutical ingredients (APIs), most notably in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors for metabolic disorders and cannabinoid type 2 (CB2) receptor modulators[1][2]. This guide details its structural properties, a self-validating synthesis protocol, and its pharmacological applications.
Chemical Identity & Structural Analysis
The molecule consists of an acetophenone core where the meta-position (C3) of the phenyl ring is substituted with a cyclopropylmethoxy group[3].
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Acetophenone Core: Provides an electrophilic ketone moiety, serving as a primary handle for downstream transformations such as reductive amination, Grignard additions, or condensation reactions.
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Cyclopropylmethoxy Substituent: The ether linkage introduces a sterically constrained, lipophilic cyclopropyl ring. In drug design, cyclopropyl groups are strategically deployed to enhance metabolic stability (by resisting cytochrome P450-mediated oxidation compared to linear alkyl chains), modulate lipophilicity (LogP), and improve target binding affinity through favorable hydrophobic interactions within enzyme binding pockets.
Physicochemical Properties
The following table summarizes the core quantitative data for the compound:
| Property | Value |
| IUPAC Name | 1-[3-(cyclopropylmethoxy)phenyl]ethanone |
| CAS Registry Number | 478163-32-5 |
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| SMILES String | CC(=O)c1cccc(OCC2CC2)c1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Ketone carbonyl, Ether oxygen) |
| Rotatable Bonds | 4 |
Synthesis Methodology: Williamson Ether Protocol
The standard, high-yield protocol for synthesizing 1-[3-(cyclopropylmethoxy)phenyl]ethanone relies on a Williamson ether synthesis, coupling 3-hydroxyacetophenone with cyclopropylmethyl bromide[3].
Mechanistic Causality & Reagent Selection
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Base Selection (K₂CO₃): Potassium carbonate is utilized as a mild, non-nucleophilic base. It possesses sufficient basicity to deprotonate the phenolic hydroxyl group (pKa ~10) to form a reactive phenoxide anion, but is weak enough to prevent unwanted enolization and subsequent aldol condensation of the methyl ketone moiety.
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Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic. This significantly lowers the activation energy for the bimolecular nucleophilic substitution (Sₙ2) at the primary carbon of cyclopropylmethyl bromide.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating specific purification checkpoints to ensure >95% purity of the final intermediate.
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-hydroxyacetophenone in anhydrous DMF (approx. 5-10 mL per gram of substrate) under an inert atmosphere (N₂ or Argon) to prevent moisture interference.
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Deprotonation: Add 1.5 to 2.0 equivalents of finely powdered anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.
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Alkylation: Add 1.2 equivalents of cyclopropylmethyl bromide dropwise via syringe. The slight excess ensures complete consumption of the phenol.
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Heating & Monitoring: Heat the reaction mixture to 60–80°C using an oil bath. Monitor the reaction progress via Thin Layer Chromatography (TLC) (typical eluent: 20% Ethyl Acetate in Hexanes) until the starting phenol is completely consumed (typically 4–8 hours).
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Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).
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Targeted Washing (Validation Step): Wash the combined organic layers sequentially with water (to remove residual DMF), 1M NaOH (critical step: removes any unreacted 3-hydroxyacetophenone by converting it back to a water-soluble phenoxide), and saturated brine.
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Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue by silica gel column chromatography (gradient elution: 5–15% EtOAc in Hexanes) to yield the pure product.
Figure 1: Step-by-step Williamson ether synthesis workflow for the target compound.
Applications in Drug Development
1-[3-(Cyclopropylmethoxy)phenyl]ethanone is not a final drug product but a highly valued synthon.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The ketone group of this intermediate can be converted into various chiral amine derivatives via asymmetric reductive amination. These 3-amino-piperidine or related amine intermediates are structurally crucial in the synthesis of xanthine-based DPP-IV inhibitors[1]. In the pharmacological pathway, DPP-IV inhibitors prevent the enzymatic degradation of incretin hormones (GLP-1 and GIP). The stabilized incretins subsequently stimulate pancreatic beta cells to secrete insulin in a glucose-dependent manner, normalizing blood glucose levels in Type 2 Diabetes Mellitus[1].
CB2 Receptor Modulators
Derivatives featuring the cyclopropylmethoxy-substituted aromatic system are also documented in the synthesis of cannabinoid type 2 (CB2) receptor modulators[2]. These compounds are investigated for their potent analgesic and anti-inflammatory properties, offering therapeutic benefits without the psychoactive side effects typically associated with CB1 receptor activation.
Figure 2: Pharmacological signaling pathway of DPP-IV inhibition in metabolic regulation.
Analytical Characterization Expectations
To validate the structural integrity of the synthesized intermediate, the following spectral benchmarks should be observed:
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¹H NMR (CDCl₃): Look for a distinct singlet at ~2.60 ppm (3H) corresponding to the methyl ketone. The cyclopropylmethoxy group is characterized by a doublet at ~3.85 ppm (2H, J = 7.0 Hz) for the O-CH₂ group, a multiplet at ~1.25 ppm (1H) for the cyclopropyl CH, and two sets of multiplets at ~0.65 ppm (2H) and ~0.35 ppm (2H) for the cyclopropyl ring CH₂ protons.
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LC-MS: A molecular ion peak [M+H]⁺ is expected at m/z 191.1.
References
- WO2002100341A2 - Compounds for the treatment of metabolic disorders Source: Google P
- WO2005085246A1 - 8-[3-amino-piperidin-1-yl]-xanthine, the production thereof and the use in the form of a dpp inhibitor Source: Google P
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EP2090570 A1 - IMIDAZOLE DERIVATIVE Source: European Patent Office / Googleapis [Link]
Sources
- 1. WO2005085246A1 - 8-[3-amino-piperidin-1-yl]-xanthine, the production thereof and the use in the form of a dpp inhibitor - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2002100341A2 - Compounds for the treatment of metabolic disorders - Google Patents [patents.google.com]
